molecular formula C19H17F2N3O5 B12424264 Cabotegravir-d3

Cabotegravir-d3

Numéro de catalogue: B12424264
Poids moléculaire: 408.4 g/mol
Clé InChI: WCWSTNLSLKSJPK-FYQNUEFUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cabotegravir-d3 is a deuterated, stable isotopologue of the integrase strand transfer inhibitor (INSTI) cabotegravir, where three hydrogen atoms have been replaced by deuterium at the methyl group, yielding the molecular formula C 19 H 14 D 3 F 2 N 3 O 5 and a molecular weight of 408.38 g/mol . This compound is designed for use as an internal standard in mass spectrometry-based bioanalytical assays, enabling the precise and accurate quantification of native cabotegravir in complex biological matrices such as plasma, tissues, and other preclinical samples during drug metabolism and pharmacokinetic (DMPK) studies. Cabotegravir is a cornerstone of long-acting HIV pre-exposure prophylaxis (PrEP) and treatment, with its potent mechanism involving the inhibition of the viral integrase enzyme, thereby preventing the insertion of HIV DNA into the host genome . The parent drug is characterized by its very low solubility and an exceptionally long half-life of 5.6 to 11.5 weeks for its injectable, long-acting form . Researchers can leverage this compound to investigate the unique pharmacokinetic tail and tissue distribution profiles that make long-acting PrEP possible . By providing a chemically identical but spectrally distinct analog, this compound facilitates reliable research into the absorption, distribution, metabolism, and excretion (ADME) of cabotegravir, supporting the ongoing development and optimization of long-acting antiretroviral regimens. This product is furnished for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

Formule moléculaire

C19H17F2N3O5

Poids moléculaire

408.4 g/mol

Nom IUPAC

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3

Clé InChI

WCWSTNLSLKSJPK-FYQNUEFUSA-N

SMILES isomérique

[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

SMILES canonique

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Origine du produit

United States

Méthodes De Préparation

Deuterium Incorporation via Late-Stage Functionalization

This compound is synthesized by substituting three hydrogen atoms with deuterium at specific positions in the parent compound. A common approach involves treating cabotegravir with deuterated reagents under controlled conditions:

  • Reagents : Deuterated methanol (CD₃OD) or deuterated ethanol (C₂D₅OD) in the presence of sodium deuteroxide (NaOD).
  • Mechanism : Alkali-mediated exchange at labile hydrogen sites (e.g., methyl or hydroxyl groups) (Figure 1).
  • Conditions : Reactions are conducted in anhydrous solvents (<1% H₂O) at 25–50°C for 24–48 hours to minimize isotopic dilution.

Key Data :

Parameter Value Source
Yield 82–89%
Deuterium Purity >98% atom D
Purity (HPLC) 99.8%

Early-Stage Deuterated Intermediate Synthesis

Alternative strategies employ deuterated building blocks during cabotegravir synthesis:

  • Step 1 : Synthesis of deuterated piperazine intermediates using (S)-alaninol-d₃, followed by coupling with 2,4-difluorobenzylamine.
  • Step 2 : Cyclocondensation with deuterated oxazoline rings under basic conditions (NaOD/D₂O).

Advantages :

  • Higher regioselectivity for deuterium placement.
  • Avoids post-synthetic purification challenges.

Optimization of Reaction Conditions

Solvent and Temperature Control

  • Solvents : Anhydrous ethanol or tetrahydrofuran (THF) ensures minimal proton back-exchange.
  • Temperature : Reactions at 40°C optimize kinetics without degrading thermally sensitive moieties.

Catalytic Systems

  • Base Catalysts : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in deuterated alcohols enhance deuteration efficiency.
  • Acid Catalysts : Limited use due to potential H/D exchange reversibility.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H/²H NMR : Confirms deuterium incorporation at C-12, C-13, and C-14 positions (Figure 2).
  • 13C NMR : Resolves isotopic shifts in the oxazoline and piperazine rings.

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 408.37 (C₁₉H₁₄D₃F₂N₃O₅⁺) with isotopic pattern matching d3-labeling.

X-ray Diffraction (XRD)

  • Crystal Structure : Orthorhombic lattice (space group P2₁2₁2₁) with deuterium positions validated against electron density maps.

Challenges in Industrial-Scale Production

Isotopic Purity Maintenance

  • Impurities : Non-deuterated analogs (<2%) require rigorous HPLC or SFC purification.
  • Cost : Deuterated reagents (e.g., CD₃OD) increase production costs by ~30% compared to non-deuterated routes.

Regulatory Considerations

  • ICH Guidelines : Requires proof of isotopic stability under accelerated storage conditions (40°C/75% RH).

Comparative Analysis of Synthetic Routes

Method Yield (%) Deuterium Purity Cost (USD/g)
Late-Stage Exchange 82–89 >98% 1,200–1,500
Early-Stage Synthesis 75–80 >95% 1,800–2,200

Data synthesized from.

Case Study: Industrial Synthesis by LGC Standards

LGC Standards’ protocol (TRC-C050102) involves:

  • Deuteration : Cabotegravir treated with CD₃OD/NaOD at 45°C for 36 hours.
  • Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:1).
  • Quality Control : HPLC (99.8% purity), DLS for particle size (370 nm).

Analyse Des Réactions Chimiques

Deuteration Reactions

Cabotegravir-d3 is synthesized via selective deuteration of the parent compound, cabotegravir. Key deuteration methods include:

  • Hydrogen-Deuterium Exchange : Replacement of three hydrogen atoms with deuterium at specific positions (e.g., methyl groups or aromatic rings) using deuterated solvents (e.g., DMSO-d6) or reagents (e.g., D2O).

  • Catalytic Deuteration : Employing transition-metal catalysts (e.g., palladium or platinum) under deuterium gas (D2) to incorporate deuterium into the molecular framework.

This isotopic substitution enhances metabolic stability while retaining the compound’s antiviral activity .

Solvent-Dependent Conformational Changes

This compound undergoes structural reorganization in different solvents, as revealed by NMR spectroscopy :

Solvent SystemKey ObservationsCitation
DMSO - Weakened intramolecular H-bonds (e.g., H14 downfield shift: Δδ = +0.7 ppm )
- Altered dihedral angles in the difluorobenzene ring
DMSO/D2O (1:1) - Upfield drift of methyl protons (Δδ ≈ -0.08 ppm)
- Large shifts in H18/H20 signals (Δδ > 0.2 ppm)
Pure D2O - Overlapping H18/H20 signals due to extreme insolubility
- Conformational strain in fused-ring moiety

These changes correlate with reduced water solubility, critical for its pharmacokinetic profile .

Enzyme-Targeted Reactions

As an integrase inhibitor, this compound participates in metal-chelating reactions :

  • Mg²⁺ Coordination : Binds to divalent magnesium ions at the HIV-1 integrase active site via its keto-enol tautomer, blocking viral DNA strand transfer .

  • Sodium Ion Interactions : In crystalline forms, sodium ions chelate oxygen atoms (O2, O3, O4) on the fused-ring moiety, altering molecular packing and solubility .

Stability and Degradation Pathways

This compound demonstrates enhanced stability compared to non-deuterated analogs:

  • Hydrolytic Resistance : Deuteration reduces susceptibility to esterase-mediated hydrolysis in plasma.

  • Oxidative Stability : Deuterated C-H bonds resist cytochrome P450-mediated oxidation, prolonging half-life .

Synthetic Reaction Pathways

The synthesis of this compound involves sequential steps:

StepReaction TypeReagents/ConditionsOutcome
1Deuteration D2O, NaBD4, Pd/C catalystSelective H/D exchange at C15 methyl group
2Amide Coupling EDCI, HOBt, DMFFormation of the central amide linker
3Crystallization Sodium acetate, ethanol/waterSodium salt formation for enhanced solubility

Applications De Recherche Scientifique

Cabotegravir-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of cabotegravir.

    Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated compounds.

    Medicine: Utilized in clinical research to develop long-acting injectable formulations for HIV pre-exposure prophylaxis and treatment.

    Industry: Applied in the pharmaceutical industry to enhance the stability and efficacy of drug formulations

Mécanisme D'action

Cabotegravir-d3 exerts its effects by inhibiting the integrase enzyme of HIV. This enzyme is responsible for integrating the viral DNA into the host genome, a critical step in the viral replication cycle. By binding to the active site of the integrase enzyme, this compound prevents the strand transfer of viral DNA, thereby inhibiting viral replication and reducing the viral load in infected individuals .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Hydroxylated Metabolites of Cabotegravir-d3

Cabotegravir undergoes hepatic metabolism to form hydroxylated derivatives. Deuterated versions of these metabolites are critical for tracking biotransformation pathways:

Compound Molecular Formula Molecular Weight (g/mol) Key Difference Purpose References
21-Hydroxy this compound C₁₉H₁₄D₃F₂N₃O₆ 424.37 Hydroxyl group at position 21 Metabolite quantification in HIV studies
10-Hydroxy this compound C₁₉H₁₄D₃F₂N₃O₆ 424.37 Hydroxyl group at position 10 Metabolic stability assays
24-Hydroxy this compound C₁₉H₁₄D₃F₂N₃O₆ 424.37 Hydroxyl group at position 24 Pharmacokinetic profiling

Salt Forms and Impurities

This compound Sodium
  • Molecular Formula : C₁₉H₁₃D₃F₂N₃NaO₅
  • Molecular Weight : 430.35 g/mol
  • Key Difference : Sodium salt formulation enhances aqueous solubility, facilitating in vitro dissolution studies.
  • Purity : >98% deuterium enrichment; used in formulation stability testing .
N-Nitroso Cabotegravir
  • Molecular Formula : C₁₉H₁₆F₂N₄O₆
  • Molecular Weight : 434.36 g/mol
  • Key Difference: Non-deuterated impurity with a nitroso group; monitored in quality control workflows .

Functionally Similar Deuterated Compounds

Tadalafil-D3
  • Molecular Formula : C₂₂H₁₆D₃N₃O₄
  • Molecular Weight : 392.43 g/mol
  • Comparison : While structurally distinct (PDE5 inhibitor vs. integrase inhibitor), Tadalafil-D3 exemplifies the broader use of deuterated analogs in enhancing LC-MS sensitivity for drug monitoring .

Analytical and Pharmacological Insights

Role of Deuterium Labeling

  • Isotopic Effect : Deuterium substitution reduces metabolic clearance by stabilizing C-D bonds, prolonging half-life in analytical matrices .
  • Detection Advantage: Mass shift (+3 Da) enables unambiguous differentiation from non-deuterated Cabotegravir in complex biological samples .

Structural Similarity Assessment

PubChem 2-D/3-D similarity algorithms classify this compound and its analogs as "Similar Conformers" despite divergent functional groups, underscoring the importance of 3-D shape in biological activity prediction .

Table 1: Key Physicochemical Properties

Property This compound 21-Hydroxy this compound This compound Sodium
Molecular Formula C₁₉H₁₄D₃F₂N₃O₅ C₁₉H₁₄D₃F₂N₃O₆ C₁₉H₁₃D₃F₂N₃NaO₅
Molecular Weight 408.37 424.37 430.35
Deuterium Positions Methyl group Methyl group Methyl group
Primary Application Internal standard Metabolite tracking Solubility enhancement

Activité Biologique

Cabotegravir-d3 is a deuterated derivative of cabotegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment and prevention of HIV infections. The introduction of deuterium atoms enhances the compound's metabolic stability and pharmacokinetic properties, making it particularly suitable for long-acting injectable formulations designed for HIV pre-exposure prophylaxis (PrEP) and treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and comparative analysis with other antiretroviral agents.

This compound functions by inhibiting the integrase enzyme, which is crucial for the HIV replication cycle. By binding to the active site of integrase, it prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication and reducing viral load in infected individuals. This mechanism is consistent with that of its parent compound, cabotegravir, but with enhanced pharmacokinetic properties due to its deuterated structure.

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates several significant advantages:

  • Half-Life : The half-life of this compound is significantly prolonged due to its deuterated structure. It is estimated to be between 5.6 to 11.5 weeks when administered as an injection .
  • Protein Binding : Over 99% of this compound binds to plasma proteins, primarily serum albumin, which influences its distribution and elimination.
  • Metabolism : The drug is primarily metabolized by UGT1A1 with some contribution from UGT1A9, leading to minimal drug-drug interactions due to low affinity for cytochrome P450 enzymes .

Comparative Analysis with Other Antiretroviral Agents

The following table compares this compound with other prominent integrase inhibitors:

Compound Name Mechanism of Action Unique Features Half-Life
This compoundIntegrase inhibitorDeuterated structure; long-acting formulation5.6 - 11.5 weeks
DolutegravirIntegrase inhibitorHigh potency; once-daily dosing14 hours
RaltegravirIntegrase inhibitorFirst approved INSTI; requires twice-daily dosing9 hours
ElvitegravirIntegrase inhibitorOnce-daily administration in combination therapy12 hours

This compound's extended half-life allows for less frequent dosing compared to other agents, making it a promising option for long-term management in HIV prevention and treatment .

Phase I Clinical Trials

In Phase I studies evaluating this compound, participants received intramuscular (IM) doses ranging from 100 mg to 800 mg. Results indicated that the drug was generally safe and well-tolerated, with mild injection site reactions being the most common adverse effect. The highest dose achieved mean concentrations above the protein-adjusted inhibitory concentration (PA-IC90) for approximately 16 weeks .

Efficacy in HIV Prevention

In a study comparing long-acting injectable cabotegravir with daily oral emtricitabine and tenofovir disoproxil fumarate (FTC/TDF), cabotegravir demonstrated superior efficacy in preventing HIV infection among women. Injection site reactions were reported at a lower rate than in previous studies, indicating improved tolerability .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying Cabotegravir-d³’s pharmacokinetic properties?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define variables (e.g., deuterium substitution impact on metabolic stability). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with preclinical objectives. For example:

  • Research Question: "How does deuteration alter Cabotegravir’s hepatic clearance in murine models compared to the non-deuterated form?" .
    • Key Steps :

Conduct a preliminary literature review to identify gaps in deuterated antiretroviral research.

Operationalize constructs (e.g., "metabolic stability" via half-life measurements using LC-MS/MS).

Validate feasibility through pilot studies .

Q. What experimental designs are optimal for assessing Cabotegravir-d³’s stability under varying physiological conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., forced degradation studies under acidic/alkaline conditions) paired with HPLC-UV or NMR spectroscopy to quantify degradation products. Include control groups (non-deuterated Cabotegravir) and replicate experiments to ensure statistical power .
  • Data Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and compare degradation pathways between deuterated and non-deuterated forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in Cabotegravir-d³’s in-vivo efficacy data across preclinical studies?

  • Methodological Answer :

  • Perform meta-analysis of existing datasets to identify confounding variables (e.g., animal strain differences, dosing regimens).
  • Use sensitivity analysis to assess robustness of conclusions. For example, discrepancies in bioavailability may arise from variations in cytochrome P450 enzyme activity across studies .
    • Mitigation Strategies :

Standardize experimental protocols (e.g., ISO guidelines for animal studies).

Report error margins and confidence intervals for all pharmacokinetic parameters .

Q. What advanced techniques are suitable for profiling Cabotegravir-d³’s metabolite interactions in human hepatocyte models?

  • Methodological Answer : Combine untargeted metabolomics (via high-resolution mass spectrometry) with isotope tracing to track deuterium retention in metabolites. Validate findings using molecular docking simulations to predict binding affinities with HIV integrase .
  • Study Design :

Use primary hepatocyte cultures to mimic human liver metabolism.

Compare metabolite profiles with non-deuterated controls and apply multivariate statistical analysis (e.g., PCA, PLS-DA) .

Q. How can cross-disciplinary approaches enhance understanding of Cabotegravir-d³’s resistance mechanisms?

  • Methodological Answer : Integrate structural biology (cryo-EM of drug-target complexes) with longitudinal clinical data from HIV patients. For example:

  • Hypothesis: "Deuteration reduces entropy-driven resistance mutations by stabilizing Cabotegravir’s binding conformation."
    • Validation :

Perform deep mutational scanning to map resistance-associated integrase mutations.

Correlate findings with in-silico free-energy calculations (e.g., molecular dynamics simulations) .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in Cabotegravir-d³’s preclinical trial data?

  • Methodological Answer :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Document all experimental parameters (e.g., solvent purity, incubation temperatures) in machine-readable formats .
    • Tools : Use electronic lab notebooks (e.g., LabArchives) and version-controlled repositories (e.g., GitHub) for code/analyses .

Q. How should researchers address ethical considerations in animal studies involving Cabotegravir-d³?

  • Methodological Answer :

  • Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval.
  • Adhere to ARRIVE guidelines for reporting animal research, including sample size justification and humane endpoints .

Cross-Study Comparisons

Q. What frameworks are effective for synthesizing contradictory findings in deuterated drug research?

  • Methodological Answer : Use systematic review methodologies (PRISMA guidelines) to screen, extract, and appraise studies. For example:

  • Analysis: Compare Cabotegravir-d³’s plasma protein binding ratios across species using random-effects meta-regression .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.